

# Tovinontrine: A Comparative Clinical Trial Analysis in Hematological Disorders and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tovinontrine |           |
| Cat. No.:            | B611444      | Get Quote |

**Tovinontrine** (formerly IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, has been investigated across multiple therapeutic areas, yielding a mixed landscape of clinical outcomes. Initially developed for rare hematological disorders, its focus has pivoted to heart failure. This guide provides a comparative analysis of the clinical trial results for researchers, scientists, and drug development professionals.

**Tovinontrine**'s mechanism of action centers on the inhibition of PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, **Tovinontrine** increases intracellular levels of cGMP, a signaling molecule with roles in vascular biology and, pertinent to its initial indications, the potential to reactivate fetal hemoglobin (HbF).[2]

# Discontinued Trials in Hematological Disorders: Sickle Cell Disease and Beta-Thalassemia

Imara Inc. previously led the clinical development of **Tovinontrine** for sickle cell disease (SCD) and beta-thalassemia, culminating in two Phase 2b trials: the Ardent trial for SCD and the Forte trial for beta-thalassemia.[3] However, both studies were discontinued in April 2022 following interim analyses that showed a lack of clinical benefit.[3][4]

#### **Ardent Trial (Sickle Cell Disease)**



The Ardent study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Tovinontrine** in adult patients with SCD.[3] The primary endpoint was the annualized rate of vaso-occlusive crises (VOCs).[2] The interim analysis, however, did not show a statistically significant difference between the **Tovinontrine** high-dose group and the placebo group in the intent-to-treat population. Specifically, the median annualized VOC rate was 1.89 for patients receiving the high dose of **Tovinontrine** compared to 2.02 for those on placebo, a non-significant 6.4% reduction.[1]

While a trend toward a lower median annualized VOC rate was observed in a subset of patients on monotherapy (not receiving background hydroxyurea), this finding was not statistically significant.[3] Furthermore, no meaningful difference was observed in the key secondary endpoint of fetal hemoglobin response.[3] **Tovinontrine** was generally well-tolerated, with the most common adverse events being nausea, headache, dizziness, and vomiting.[3]

#### **Forte Trial (Beta-Thalassemia)**

Tovinontrine in adult patients with beta-thalassemia.[4] The trial included both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) cohorts.[4] The interim analysis of the Forte trial demonstrated no meaningful benefit in reducing transfusion burden in the TDT cohort or in improving most disease-related biomarkers, including total hemoglobin, in the NTDT cohort when compared to placebo.[3] Similar to the Ardent trial, Tovinontrine was found to be generally well-tolerated in this patient population, with nausea and headache being the most frequently reported adverse events.[3][5]

### **Pivoting to Heart Failure**

Following the discontinuation of the hematology programs, the development of **Tovinontrine** is being pursued by Cardurion Pharmaceuticals for the treatment of heart failure, including both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[6][7] The rationale for this indication stems from the role of the cGMP pathway in regulating blood pressure and relaxing blood vessels.[6]

Two key clinical trials are underway:

Cycle-2-PEF: A Phase 2 trial focused on patients with HFpEF.[6]



• Cycle-1-REF: A Phase 2 study investigating **Tovinontrine** in patients with HFrEF.[6]

These are randomized, double-blind, placebo-controlled studies.[6] The primary outcome for these trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 12.[6][8] NT-proBNP is a well-established biomarker for heart failure, with elevated levels indicating increased cardiac stress.[6] Secondary outcomes include changes in other biomarkers like cGMP and BNP, as well as assessments of quality of life and heart failure severity.[6]

As these trials are ongoing, efficacy data is not yet available. The studies will compare different oral doses of **Tovinontrine** against a placebo.[6]

# Experimental Protocols Ardent and Forte Trials Methodology

The Ardent and Forte trials were both Phase 2b, randomized, double-blind, placebo-controlled, multicenter studies.[3][4] Patients in the Ardent trial were randomized to receive a low dose of **Tovinontrine**, a high dose of **Tovinontrine**, or a placebo.[3] The primary efficacy endpoint for the Ardent trial was the annualized rate of VOCs.[2] For the Forte trial, the primary objective was safety and tolerability, with secondary endpoints including the reduction in transfusion burden for TDT patients and changes in hemoglobin levels for NTDT patients.[4]

#### Cycle-2-PEF and Cycle-1-REF Trials Methodology

The ongoing heart failure trials are Phase 2, randomized, double-blind, placebo-controlled, dose-finding studies.[6][9] Patients are randomized to receive either **Tovinontrine** tablets or a placebo orally for a duration of 12 weeks.[6][8] The primary endpoint is the change in NT-proBNP levels from baseline to the end of the treatment period.[6] Safety and tolerability are also being closely monitored through the recording of adverse events, laboratory tests, vital signs, and electrocardiogram (ECG) measurements.[6]

### Signaling Pathway and Experimental Workflow

The proposed mechanism of action for **Tovinontrine** involves the inhibition of PDE9, leading to an increase in cGMP. The following diagram illustrates this signaling pathway.





Click to download full resolution via product page

Tovinontrine's mechanism of action.

The general workflow for the ongoing Phase 2 clinical trials in heart failure is depicted below.





Click to download full resolution via product page

Heart failure clinical trial workflow.

## **Summary and Future Outlook**

The clinical development of **Tovinontrine** illustrates a strategic pivot from hematological disorders to cardiovascular disease. While the outcomes in sickle cell disease and beta-



thalassemia were disappointing, leading to the cessation of those programs, the underlying mechanism of cGMP modulation holds promise for heart failure. The ongoing Phase 2 trials in HFpEF and HFrEF will be critical in determining the future of **Tovinontrine** as a potential therapeutic agent. Researchers will be keenly awaiting the results of these studies to understand if the pharmacological activity of this PDE9 inhibitor can be translated into meaningful clinical benefits for patients with heart failure.

| Clinical Trial | Indication                                             | Phase | Primary<br>Endpoint                                            | Key<br>Outcome vs.<br>Placebo | Status       |
|----------------|--------------------------------------------------------|-------|----------------------------------------------------------------|-------------------------------|--------------|
| Ardent         | Sickle Cell<br>Disease                                 | 2b    | Annualized Rate of Vaso- occlusive Crises                      | No significant difference     | Discontinued |
| Forte          | Beta-<br>Thalassemia                                   | 2b    | Safety and Tolerability; Transfusion Burden/Hemo globin Levels | No<br>meaningful<br>benefit   | Discontinued |
| Cycle-2-PEF    | Heart Failure with Preserved Ejection Fraction (HFpEF) | 2     | Change in<br>NT-proBNP<br>levels                               | Data not yet<br>available     | Ongoing      |
| Cycle-1-REF    | Heart Failure with Reduced Ejection Fraction (HFrEF)   | 2     | Change in<br>NT-proBNP<br>levels                               | Data not yet<br>available     | Ongoing      |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia BioSpace [biospace.com]
- 4. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 5. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia | IMRA Stock News [stocktitan.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Tovinontrine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Tovinontrine: A Comparative Clinical Trial Analysis in Hematological Disorders and Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611444#comparative-analysis-of-tovinontrine-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com